molecular formula C9H15N B089441 Triallylamine CAS No. 102-70-5

Triallylamine

Cat. No. B089441
CAS RN: 102-70-5
M. Wt: 137.22 g/mol
InChI Key: VPYJNCGUESNPMV-UHFFFAOYSA-N
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Patent
US04942261

Procedure details

To 1.8 mg (0.01 millimole) of PdCl2 was added 8.5 mg (0.02 millimole) of 1,4-bis(diphenylphosphino)butane, and 5.0 g of 1,3-propane-diol, 3.6 mg of water and 9.1 mg (0.01 millimole) of tetramethyl hydroxide were added and reaction between 8.4 g (145 millimoles) of allyl alcohol and 4.6 g (271 millimoles) of ammonia was carried out at 110° C. with stirring for 2 hours. As the products, there were obtained 0.20 g (3.5 millimoles) of monoallylamine, 0.78 (8.0 millimoles) of diallylamine and 0.92 g (6.7 millimoles) of triallylamine. The conversion based on allyl alcohol was 29.8%, and the selectivity was 91.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
8.5 mg
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
tetramethyl hydroxide
Quantity
9.1 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.8 mg
Type
catalyst
Reaction Step Three
Name
Quantity
3.6 mg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P([C:25]2[CH:30]=[CH:29]C=CC=2)CCCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(O)CCO.C(O)C=C.N.[CH2:41]([NH:44][CH2:45][CH:46]=[CH2:47])[CH:42]=[CH2:43]>Cl[Pd]Cl.O>[CH2:41]([NH2:44])[CH:42]=[CH2:43].[CH2:41]([N:44]([CH2:29][CH:30]=[CH2:25])[CH2:45][CH:46]=[CH2:47])[CH:42]=[CH2:43]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)NCC=C
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
4.6 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
8.5 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
C(CCO)O
Name
tetramethyl hydroxide
Quantity
9.1 mg
Type
reactant
Smiles
Name
Quantity
1.8 mg
Type
catalyst
Smiles
Cl[Pd]Cl
Name
Quantity
3.6 mg
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
was carried out at 110° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.5 mmol
AMOUNT: MASS 0.2 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8 mmol
Name
Type
product
Smiles
C(C=C)N(CC=C)CC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.7 mmol
AMOUNT: MASS 0.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.